2,5-ジヒドロキシベンゼンスルホン酸カリウム

概要

説明

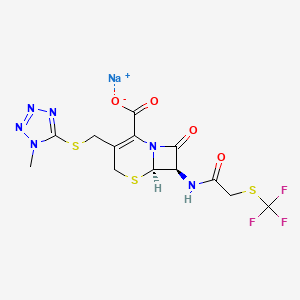

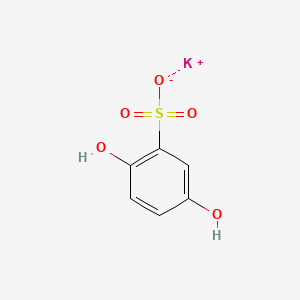

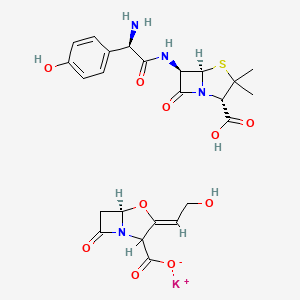

Potassium 2,5-dihydroxybenzenesulfonate, also known as Potassium 2,5-dihydroxybenzenesulfonate, is a useful research compound. Its molecular formula is C6H6KO5S and its molecular weight is 229.27 g/mol. The purity is usually 95%.

The exact mass of the compound Potassium 2,5-dihydroxybenzenesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Potassium 2,5-dihydroxybenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium 2,5-dihydroxybenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

生化学試薬

2,5-ジヒドロキシベンゼンスルホン酸カリウムは生化学試薬として使用されます . 生化学試薬は、生化学研究や分析で使用される物質です。それらは、生物学的実験や新規医薬品や治療法の開発において重要な役割を果たしています。

スルホン化ポリアリーレンエーテルニトリルコポリマーの合成

この化合物は、スルホン化ポリアリーレンエーテルニトリルコポリマーの合成と特性に使用されます . これらのコポリマーは、高い熱安定性で知られており、さまざまな産業用途に適しています。

プロトン交換膜(PEM)

2,5-ジヒドロキシベンゼンスルホン酸カリウムを使用して合成されたスルホン化ポリアリーレンエーテルニトリルコポリマーは、プロトン交換膜(PEM)で使用できます . PEMは、燃料電池やその他の電気化学デバイスで一般的に使用されます。

高速液体クロマトグラフィー(HPLC)

2,5-ジヒドロキシベンゼンスルホン酸カリウムは、高速液体クロマトグラフィー(HPLC)で使用できます . HPLCは、分析化学における技術であり、混合物中の各成分を分離、同定、および定量するために使用されます。

ライフサイエンス研究のための有機化合物

この化合物は、ライフサイエンス関連の研究のための有機化合物として使用できます . 有機化合物は、生物学的プロセスの研究や新しい治療戦略の開発など、さまざまな目的でライフサイエンス研究で広く使用されています。

工業製造

2,5-ジヒドロキシベンゼンスルホン酸カリウムは、その特性により、さまざまな工業製造プロセスで使用できます . この分野における特定の用途は、特定のプロセスの要件によって異なります。

Safety and Hazards

Potassium 2,5-dihydroxybenzenesulfonate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Potassium 2,5-dihydroxybenzenesulfonate involves the reaction between 2,5-dihydroxybenzenesulfonic acid and potassium hydroxide.", "Starting Materials": ["2,5-dihydroxybenzenesulfonic acid", "potassium hydroxide"], "Reaction": [ "Step 1: Dissolve 2,5-dihydroxybenzenesulfonic acid in water", "Step 2: Add potassium hydroxide to the solution", "Step 3: Heat the mixture to 50-60°C and stir for 1 hour", "Step 4: Cool the mixture and filter the precipitate", "Step 5: Wash the precipitate with water and dry it to obtain Potassium 2,5-dihydroxybenzenesulfonate" ] } | |

CAS番号 |

21799-87-1 |

分子式 |

C6H6KO5S |

分子量 |

229.27 g/mol |

IUPAC名 |

potassium;2,5-dihydroxybenzenesulfonate |

InChI |

InChI=1S/C6H6O5S.K/c7-4-1-2-5(8)6(3-4)12(9,10)11;/h1-3,7-8H,(H,9,10,11); |

InChIキー |

WHUCYROEYGJKNI-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[K+] |

正規SMILES |

C1=CC(=C(C=C1O)S(=O)(=O)O)O.[K] |

| 21799-87-1 | |

物理的記述 |

DryPowde |

ピクトグラム |

Irritant |

関連するCAS |

20123-80-2 (Parent) |

同義語 |

potassium dobesilate |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![lithium;(Z,5S)-5-hydroxy-7-[4-[(Z)-1-hydroxynon-3-enyl]phenyl]hept-6-enoate](/img/structure/B1260258.png)

![Pyridazine, 4,6-diphenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]-](/img/structure/B1260276.png)